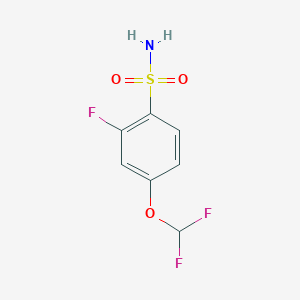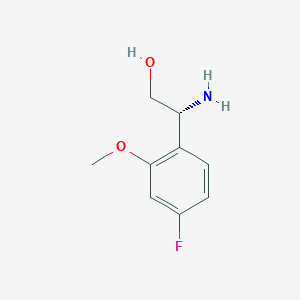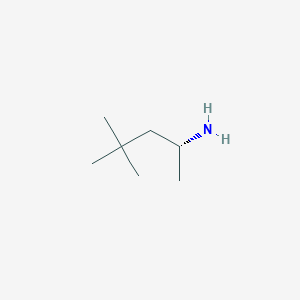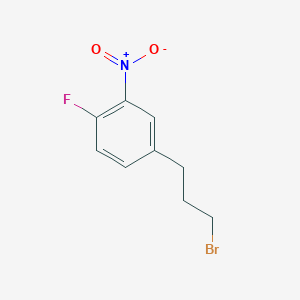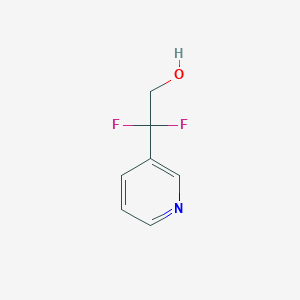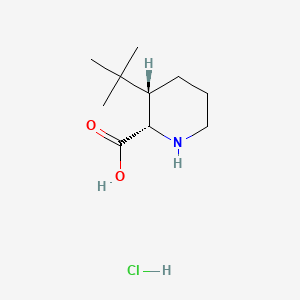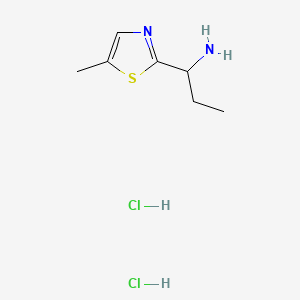
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Métodos De Preparación
The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride can be achieved through a one-pot three-component reaction. This involves the reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid as a catalyst . The reaction conditions typically include refluxing the mixture for several hours, followed by purification steps such as washing and drying .
Análisis De Reacciones Químicas
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antifungal, and antiviral drugs due to its biological activity.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride involves its interaction with various molecular targets. For instance, it can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . The compound may also interact with other enzymes and receptors, modulating biochemical pathways and physiological responses .
Comparación Con Compuestos Similares
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-aminedihydrochloride can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of the thiazole ring with a propan-1-amine group, which may confer distinct biological activities and chemical properties .
Propiedades
Fórmula molecular |
C7H14Cl2N2S |
|---|---|
Peso molecular |
229.17 g/mol |
Nombre IUPAC |
1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-3-6(8)7-9-4-5(2)10-7;;/h4,6H,3,8H2,1-2H3;2*1H |
Clave InChI |
NLAZEMUGUKYMNU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=NC=C(S1)C)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


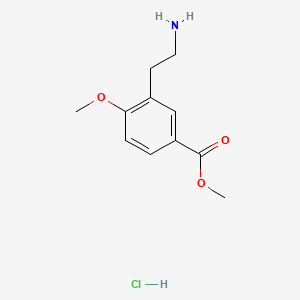
![2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13591348.png)
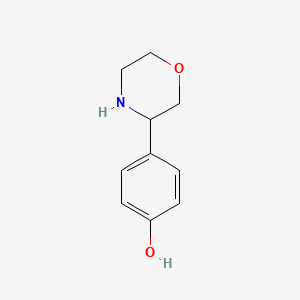
aminehydrochloride](/img/structure/B13591357.png)

![(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol](/img/structure/B13591370.png)


